3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine
CAS No.: 1903684-43-4
Cat. No.: VC4882519
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25
* For research use only. Not for human or veterinary use.
![3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine - 1903684-43-4](/images/structure/VC4882519.png)
Specification
CAS No. | 1903684-43-4 |
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Molecular Formula | C13H12N2O3 |
Molecular Weight | 244.25 |
IUPAC Name | furan-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Standard InChI | InChI=1S/C13H12N2O3/c16-13(12-4-2-6-17-12)15-8-11(9-15)18-10-3-1-5-14-7-10/h1-7,11H,8-9H2 |
Standard InChI Key | XXWQSVZQNTVQBN-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C2=CC=CO2)OC3=CN=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
3-{[1-(Furan-2-carbonyl)azetidin-3-yl]oxy}pyridine (molecular formula: , molecular weight: 272.26 g/mol) integrates three distinct heterocyclic systems:
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Pyridine: A six-membered aromatic ring with one nitrogen atom, contributing to electronic delocalization and hydrogen-bonding capabilities.
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Azetidine: A four-membered saturated ring with one nitrogen atom, introducing steric strain and conformational rigidity .
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Furan-2-carbonyl: A five-membered oxygen-containing aromatic ring conjugated to a carbonyl group, enhancing electrophilicity and π-π stacking potential.
The ether linkage between the azetidine and pyridine rings imposes restricted rotation, favoring specific conformational states that influence molecular interactions .
Physicochemical Properties
Key properties derived from analogous compounds include:
The furan-2-carbonyl group enhances solubility in organic solvents, while the azetidine’s strain increases reactivity toward nucleophiles.
Synthetic Methodologies
Multi-Step Organic Synthesis
A common route involves three stages (Figure 1):
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Azetidine Formation: Cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions yields azetidine.
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Furan-2-carbonyl Incorporation: Acylation of azetidine’s nitrogen using furan-2-carbonyl chloride in the presence of triethylamine .
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Etherification: Coupling the 3-hydroxyazetidine intermediate with 3-bromopyridine via a Williamson ether synthesis, catalyzed by KCO in acetonitrile .
Reaction Conditions:
Rhodium-Catalyzed Ring Expansion
An alternative method adapts the rhodium carbenoid-induced ring expansion of isoxazoles (as reported for related pyridines) :
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Isoxazole Substrate: 5-methylisoxazole reacts with a diazo compound to form a dihydropyridine intermediate.
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Oxidation: Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the pyridine core.
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Post-Functionalization: Azetidine and furan-2-carbonyl groups are introduced via sequential nucleophilic substitutions .
This method offers superior regioselectivity but requires stringent temperature control (60–80°C) and specialized catalysts .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The pyridine ring undergoes nitration at the para position relative to the ether linkage, confirmed by NMR and X-ray crystallography in analogous compounds .
Nucleophilic Azetidine Opening
The azetidine’s strain facilitates ring-opening reactions with:
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Amines: Forms linear diamines at 25°C (e.g., with benzylamine, 89% yield) .
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Thiols: Generates thioether derivatives under mild acidic conditions.
Furan-2-carbonyl Reactivity
The carbonyl group participates in:
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Grignard Additions: Forms secondary alcohols with organomagnesium reagents.
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Condensation Reactions: Reacts with hydrazines to yield hydrazones, useful in coordination chemistry .
Biological and Industrial Applications
Medicinal Chemistry
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Kinase Inhibition: Structural analogs (e.g., pyrazolo[1,5-a]pyridines) exhibit RET kinase inhibition (IC < 50 nM), suggesting potential anticancer applications .
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Antimicrobial Activity: Azetidine-containing compounds demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .
Catalysis and Materials Science
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Ligand Design: The pyridine-azetidine framework coordinates transition metals (e.g., Pd, Rh) in cross-coupling reactions .
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Polymer Additives: Enhances thermal stability in polyesters when incorporated as a side-chain modifier.
Comparative Analysis with Structural Analogs
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